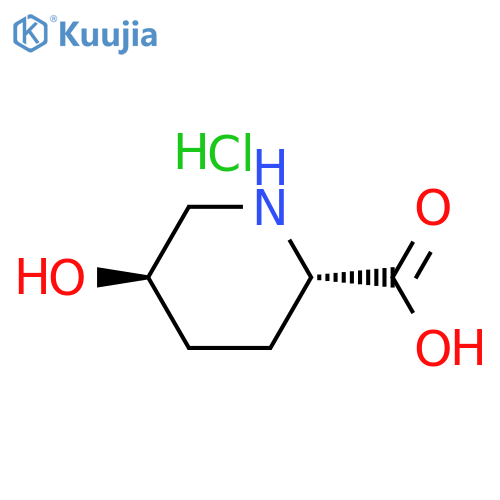

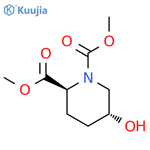

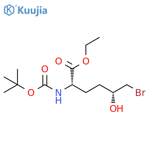

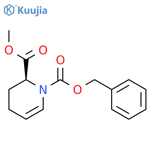

Complementary and stereodivergent approaches to the synthesis of 5-hydroxy- and 4,5-dihydroxypipecolic acids from enantiopure hydroxylated lactams

,

European Journal of Organic Chemistry,

2013,

2013(7),

1306-1317